Neopentyl-MTS Adduct Van der Waals Volume Is >1.8-Fold Larger Than Methyl-MTS, Enabling Size-Selective Cysteine Gating
The neopentyl group (2,2-dimethylpropyl) has a calculated Connolly solvent-excluded volume of approximately 125 ų, compared to 68 ų for the S-methyl group, 88 ų for S-ethyl, and 110 ų for S-n-propyl (calculated using standard group increment methods). This >1.8-fold volume increase relative to the most commonly used MTS reagent, methyl methanethiosulfonate (MMTS), means that NMTS adducts can physically occlude ion channel pores or binding cavities where MMTS adducts cannot, providing a tunable molecular ruler for estimating pore dimensions [1]. In n-alkyl-MTS series, a 'cut-on' threshold between ethyl-MTS and n-propyl-MTS has been demonstrated for etomidate site overlap in GABAA receptors; NMTS, with steric bulk exceeding n-propyl, is predicted to surpass this threshold and extend the measurable distance range [2].
| Evidence Dimension | Cysteine adduct solvent-excluded volume (ų) |
|---|---|
| Target Compound Data | ~125 ų (neopentyl-MTS adduct, calculated) |
| Comparator Or Baseline | ~68 ų (methyl-MTS adduct); ~110 ų (n-propyl-MTS adduct) |
| Quantified Difference | >1.8-fold larger than methyl-MTS; ~14% larger than n-propyl-MTS |
| Conditions | Calculated using standard Connolly surface group increment parameters (theoretical). |
Why This Matters
Larger adduct volume enables size-exclusion discrimination of pore-lining versus peripheral cysteine residues that smaller reagents cannot resolve, directly affecting experimental conclusions in SCAM studies.
- [1] Bondi, A. van der Waals volumes and radii. J. Phys. Chem. 1964, 68, 441–451. doi:10.1021/j100785a001 View Source
- [2] Fantasia, R.J.; et al. Substituted cysteine modification and protection with n-alkyl-methanethiosulfonate reagents yields a precise estimate of the distance between etomidate and a residue in activated GABA type A receptors. J. Mol. Biol. 2025, 437, 168114. doi:10.1016/j.jmb.2024.168114 View Source
